1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde
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Overview
Description
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Mechanism of Action
Target of Action
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound, and their role is typically associated with the biological activities of the compound, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets primarily through the indole nucleus, a common feature in many synthetic drug molecules . This interaction often results in changes in the function of the target, leading to the various biological activities associated with the compound .
Biochemical Pathways
Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported as antiviral agents, suggesting that they may affect pathways related to viral replication .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of biological activities associated with indole derivatives, the compound could potentially have diverse effects at the molecular and cellular level .
Preparation Methods
The synthesis of 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde typically involves several steps. One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The reaction conditions often include the use of glacial acetic acid and concentrated hydrochloric acid. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde has several scientific research applications:
Comparison with Similar Compounds
1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
5-Methoxyindole: Similar in structure but lacks the isopropyl and aldehyde groups.
Indole-3-carbaldehyde: Lacks the isopropyl and methoxy groups but shares the core indole structure with an aldehyde group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
5-methoxy-1-propan-2-ylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFMGSQKONYSKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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